![molecular formula C18H22N2O B5718860 1-(4-methoxybenzyl)-4-phenylpiperazine](/img/structure/B5718860.png)
1-(4-methoxybenzyl)-4-phenylpiperazine
Overview
Description
1-(4-methoxybenzyl)-4-phenylpiperazine (MBPP) is a chemical compound that belongs to the piperazine family. It has been widely studied due to its potential therapeutic applications in various fields of medicine. In
Scientific Research Applications
Lipase and α-Glucosidase Inhibition
Compounds derived from 1-(4-methoxybenzyl)-4-phenylpiperazine have been investigated for their potential in inhibiting lipase and α-glucosidase. A study synthesized various compounds starting with 1-(4-methoxybenzyl)-4-phenylpiperazine and tested their inhibitory effects. Some of these compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in relevant therapeutic areas (Bekircan et al., 2015).
Cytotoxic/Anticancer and Enzyme Inhibition
Another research focused on synthesizing new Mannich bases using 1-(4-methoxybenzyl)-4-phenylpiperazine and evaluating their cytotoxic/anticancer and enzyme inhibitory effects. Some compounds demonstrated high potency and selectivity in these tests, indicating their potential as lead compounds for further pharmaceutical research (Gul et al., 2019).
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group, a part of the 1-(4-methoxybenzyl)-4-phenylpiperazine structure, has been used in the synthesis of oligoribonucleotides. This group was introduced to the 2′-hydroxyl group of adenosine and used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleotide chemistry (Takaku & Kamaike, 1982).
Multi-Component Reaction Synthesis
1-(4-Methoxybenzyl)-4-phenylpiperazine was also used in the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions. The synthesized compounds were tested for antibacterial and antifungal activities, indicating their potential applications in developing new antimicrobial agents (Vo, 2020).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNDZLBYRMRLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-phenylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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